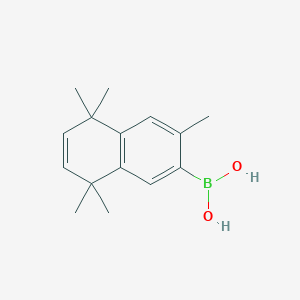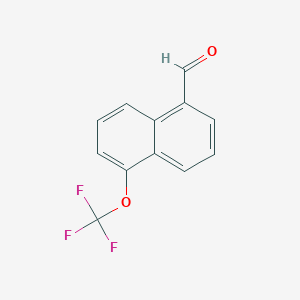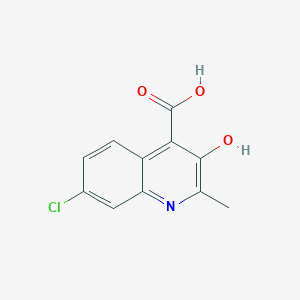
4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde is an organic compound belonging to the quinoline family. This compound is characterized by the presence of a dimethylamino group, a methoxy group, and a carbaldehyde group attached to the quinoline ring. It is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde can be achieved through several methods. One common approach involves the condensation of 4-(dimethylamino)benzaldehyde with 8-methoxy-2-methylquinoline under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Another method involves the Heck reaction, where 4-(dimethylamino)vinylbenzene is reacted with 6- or 7-bromoquinoxalines in the presence of palladium acetate.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carboxylic acid.
Reduction: 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and nonlinear optical materials
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. It can also interact with nucleic acids, affecting their structure and function. The presence of the dimethylamino and methoxy groups enhances its ability to participate in charge-transfer interactions, making it useful in various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Shares the dimethylamino group but differs in the core structure.
4-(Dimethylamino)cinnamaldehyde: Similar in having a dimethylamino group and an aldehyde group but differs in the aromatic system.
4-(Dimethylamino)pyridine: Contains the dimethylamino group but has a pyridine ring instead of a quinoline ring .
Uniqueness
4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde is unique due to its specific combination of functional groups and the quinoline core structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
CAS No. |
89446-17-3 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-(dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde |
InChI |
InChI=1S/C14H16N2O2/c1-9-5-12(16(2)3)11-6-10(8-17)7-13(18-4)14(11)15-9/h5-8H,1-4H3 |
InChI Key |
VZTSVYQGSWRLHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)OC)C=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11869445.png)




![7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B11869468.png)


![tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11869487.png)




